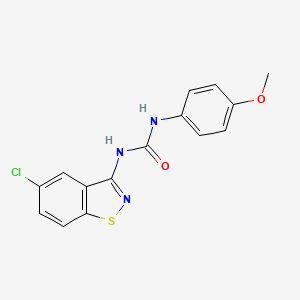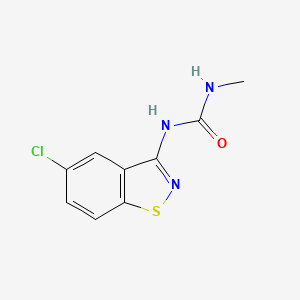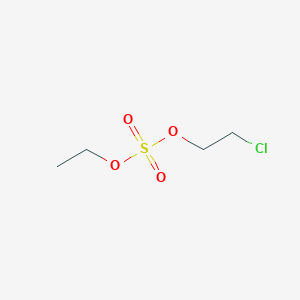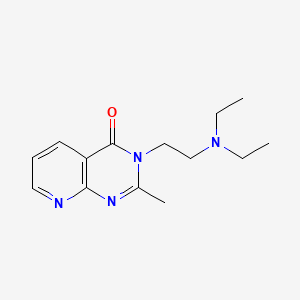![molecular formula C15H19O7- B14341237 4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate CAS No. 105544-78-3](/img/structure/B14341237.png)
4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a methoxy group, a keto group, and a trimethoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate can be achieved through several synthetic routes. One common method involves the esterification of 4-methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate can be compared with other similar compounds, such as:
4-Methoxy-4-oxo-3-[(2,4,5-trimethoxyphenyl)methyl]butanoate: Similar structure but with different positions of methoxy groups.
4-Methoxy-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]butanoate: Another isomer with different methoxy group positions.
The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
105544-78-3 |
|---|---|
Molekularformel |
C15H19O7- |
Molekulargewicht |
311.31 g/mol |
IUPAC-Name |
4-methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate |
InChI |
InChI=1S/C15H20O7/c1-19-11-6-5-9(13(20-2)14(11)21-3)7-10(8-12(16)17)15(18)22-4/h5-6,10H,7-8H2,1-4H3,(H,16,17)/p-1 |
InChI-Schlüssel |
JDIYYKHRPWPQBD-UHFFFAOYSA-M |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CC(CC(=O)[O-])C(=O)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N~1~,N~1~-Dioctadecyl-N~4~-[3-(triethoxysilyl)propyl]butanediamide](/img/structure/B14341182.png)




![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
![2,2-Dimethoxy-N,N-dimethyl-N-[(oxiran-2-yl)methyl]ethan-1-aminium chloride](/img/structure/B14341216.png)


![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)

